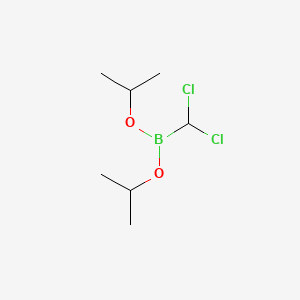

Dichloromethyldiisopropoxyborane

Description

Properties

IUPAC Name |

dichloromethyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOSKSMGPJTTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(Cl)Cl)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400688 | |

| Record name | Dichloromethyldiisopropoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62260-99-5 | |

| Record name | Dichloromethyldiisopropoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyldiisopropoxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichloromethyldiisopropoxyborane: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

Dichloromethyldiisopropoxyborane (CAS Number: 62260-99-5), a key organoboron intermediate, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, particularly as a precursor to nucleophilic dichloromethyl species and its utility in the celebrated Matteson homologation, has positioned it as an indispensable tool for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the preparation of α-aminoboronic acids and its potential in cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Ascendancy of Organoboranes in Synthesis

Organoboron compounds have revolutionized the landscape of chemical synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Among the vast arsenal of organoboron reagents, this compound, also known as diisopropyl (dichloromethyl)boronate, holds a special place. Its primary utility lies in its role as a key reactant in the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain by a single carbon atom.[1][2] This capability is of paramount importance in the synthesis of chiral molecules, a cornerstone of modern drug discovery and development. This guide will delve into the core aspects of this compound, providing the reader with the foundational knowledge and practical tools necessary to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is a prerequisite for its successful and safe application in the laboratory.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 62260-99-5 | [3] |

| Molecular Formula | C₇H₁₅BCl₂O₂ | [3] |

| Molecular Weight | 212.91 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.019 g/mL at 25 °C | [4] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] It is also an irritant to the skin, eyes, and respiratory system.[4]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this reagent. All manipulations should be performed in a chemical fume hood.

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3] The compound is typically stored at -20°C for long-term stability.[3]

Synthesis of this compound: The Matteson Homologation

The primary route for the synthesis of this compound is the Matteson homologation, a reaction that involves the treatment of a boronic ester with dichloromethyllithium.[1][5]

Reaction Principle

The core of the synthesis is the reaction of triisopropyl borate with dichloromethyllithium, which is generated in situ from dichloromethane and a strong base, typically n-butyllithium, at low temperatures.[1][6] The dichloromethyllithium acts as a nucleophile, attacking the electrophilic boron center of the triisopropyl borate.

Caption: Synthesis of this compound via Matteson Homologation.

Detailed Experimental Protocol

This protocol is adapted from established Matteson homologation procedures.[1]

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous Zinc Chloride (ZnCl₂) (optional, but often used to facilitate rearrangement)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Dichloromethyllithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of the limiting reagent). Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[1]

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled dichloromethane solution, maintaining the temperature below -95 °C. Stir the resulting mixture for 30 minutes at -100 °C to ensure complete formation of dichloromethyllithium.[1]

-

Reaction with Triisopropyl Borate: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF (1.5 mL per mmol). Add this solution dropwise to the cold dichloromethyllithium solution, again maintaining the temperature below -95 °C.

-

Stir the reaction mixture at -100 °C for an additional 30 minutes.

-

(Optional) Addition of Zinc Chloride: Prepare a solution of anhydrous zinc chloride (1.05 equivalents) in anhydrous THF. Add this solution to the reaction mixture.

-

Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.[1] The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Key Applications in Organic Synthesis

This compound is a versatile reagent with a growing number of applications in organic synthesis. Its primary role is as a precursor for the stereoselective synthesis of α-aminoboronic acids.

Synthesis of α-Aminoboronic Acids

α-Aminoboronic acids and their derivatives are potent inhibitors of serine proteases and have found significant applications in medicinal chemistry.[7][8] this compound is a key starting material for the synthesis of α-aminoboronic esters, which are stable precursors to the corresponding acids.[9]

The synthesis of α-aminoboronic esters from this compound typically involves a two-step process:

-

Nucleophilic Displacement of a Chloride: The first step involves the reaction of this compound with a nucleophile, which displaces one of the chlorine atoms to form an α-chloroboronic ester.

-

Second Nucleophilic Displacement: The resulting α-chloroboronic ester is then treated with an amine nucleophile, such as lithium hexamethyldisilazide (LiHMDS), which displaces the remaining chlorine atom to afford the desired α-aminoboronic ester.[9]

Caption: General pathway for the synthesis of α-aminoboronic esters.

This protocol is a representative example of the synthesis of a protected α-aminoboronic ester.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Organolithium or Grignard reagent (R-Li or R-MgX)

-

Lithium hexamethyldisilazide (LiHMDS) solution in THF

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.

-

Slowly add the organolithium or Grignard reagent (1.0 equivalent) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

In a separate flask, prepare a solution of LiHMDS (1.1 equivalents) in anhydrous THF.

-

Add the LiHMDS solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Role in Suzuki-Miyaura Cross-Coupling Reactions

While not a direct coupling partner itself, this compound can serve as a precursor to boronic acids or their esters for use in Suzuki-Miyaura cross-coupling reactions.[10] The diisopropoxyborane moiety can be hydrolyzed in situ to the corresponding boronic acid under the basic conditions of the Suzuki coupling.[10]

The in situ generation of the boronic acid from this compound followed by a one-pot Suzuki-Miyaura coupling is an efficient strategy that avoids the isolation of potentially unstable boronic acids.[11]

Caption: One-pot Suzuki-Miyaura coupling workflow.

This protocol outlines a general procedure for a one-pot Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl or vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

-

To a reaction vessel, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add the solvent system.

-

Add this compound (1.1-1.5 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A septet corresponding to the two methine protons of the isopropoxy groups.

-

A doublet for the twelve methyl protons of the isopropoxy groups.

-

A singlet for the dichloromethyl proton.

-

-

¹³C NMR:

-

A signal for the methine carbons of the isopropoxy groups.

-

A signal for the methyl carbons of the isopropoxy groups.

-

A signal for the dichloromethyl carbon.

-

-

¹¹B NMR: Boronic esters typically exhibit a broad signal in the range of δ 20-35 ppm.[12][13] The chemical shift is sensitive to the electronic environment of the boron atom.[14]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Common fragmentation patterns for organoboronates involve the loss of alkoxy groups and rearrangements.[15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

B-O stretching: Typically in the region of 1300-1400 cm⁻¹.[18][19]

-

C-H stretching (alkyl): Around 2850-3000 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable reagent in the synthetic organic chemist's toolkit. Its central role in the Matteson homologation provides a reliable and stereoselective method for carbon-carbon bond formation, particularly in the synthesis of medicinally relevant α-aminoboronic acids. The potential for its use in one-pot Suzuki-Miyaura cross-coupling reactions further enhances its utility, offering a streamlined approach to the synthesis of complex molecular architectures. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the importance of versatile and efficient reagents like this compound is set to increase. Future research will likely focus on expanding the scope of its applications, developing new catalytic systems that utilize this reagent, and further exploring its reactivity profile to unlock novel synthetic transformations.

References

-

Matteson, D. S. (2023, February 14). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal. Retrieved from [Link]

-

(No author provided). (n.d.). Matteson Reactions. NROChemistry. Retrieved from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (n.d.). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]

-

(No author provided). (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

-

Jacobsen, E. N. (2017). Enantioselective Catalytic 1,2-Boronate Rearrangements. PMC. Retrieved from [Link]

-

(No author provided). (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

-

(No author provided). (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Retrieved from [Link]

-

Cativiela, C. (2016, February 8). Synthesis of α-aminoboronic acids. ResearchGate. Retrieved from [Link]

-

(No author provided). (2014, May 22). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]

-

(No author provided). (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). Human Metabolome Database. Retrieved from [Link]

-

Cativiela, C. (2016, February 8). Synthesis of α-aminoboronic acids. Chemical Society Reviews. Retrieved from [Link]

-

(No author provided). (n.d.). 1,3-Dichlorobutane - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

(No author provided). (n.d.). 11B NMR chemical shifts of alkoxides and hydrides. ResearchGate. Retrieved from [Link]

-

(No author provided). (2022, January 2). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Semantic Scholar. Retrieved from [Link]

-

(No author provided). (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

-

(No author provided). (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Retrieved from [Link]

-

(No author provided). (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

Gansäuer, A. (2022, January 2). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI. Retrieved from [Link]

-

(No author provided). (2022, January 15). Dichloromethane: A highly effective and versatile solvent from GJ Chemical. GJ Chemical. Retrieved from [Link]

-

(No author provided). (n.d.). Boron NMR. University of Ottawa. Retrieved from [Link]

-

Aggarwal, V. K. (n.d.). Regio- and Stereoselective Homologation of 1,2-Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3-Diols and Sch 725674. PMC. Retrieved from [Link]

-

(No author provided). (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

-

(No author provided). (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]

-

(No author provided). (2020, October 30). H NMR signals in 1,4-dichlorobutane spectrum. Chemistry Stack Exchange. Retrieved from [Link]

-

(No author provided). (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

(No author provided). (n.d.). Fragmentation Mechanisms. Michigan State University. Retrieved from [Link]

-

(No author provided). (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. Minds@UW. Retrieved from [Link]

-

Matteson, D. S., & Majumdar, D. (1981). ChemInform Abstract: α-CHLORO BORONIC ESTERS FROM HOMOLOGATION OF BORONIC ESTERS. Chemischer Informationsdienst, 12(11). Retrieved from [Link]

-

(No author provided). (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

-

Cativiela, C. (2016, February 8). Synthesis of α-aminoboronic acids. Semantic Scholar. Retrieved from [Link]

-

(No author provided). (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]

-

(No author provided). (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Human Metabolome Database. Retrieved from [Link]

-

(No author provided). (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules [Video]. YouTube. Retrieved from [Link]

-

(No author provided). (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Retrieved from [Link]

-

(No author provided). (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. Retrieved from [Link]

-

(No author provided). (2022, May 19). Reaction Chemistry & Engineering. Uppsala University. Retrieved from [Link]

-

(No author provided). (n.d.). Synthesis of biologically active boron-containing compounds. PMC. Retrieved from [Link]

-

(No author provided). (2023, August 5). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. Medium. Retrieved from [Link]

-

(No author provided). (n.d.). α-Aminoboronates: Recent advances in their preparation and synthetic applications. ResearchGate. Retrieved from [Link]

-

(No author provided). (2023, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Retrieved from [Link]

-

(No author provided). (n.d.). Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. PMC. Retrieved from [Link]

-

(No author provided). (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. UNL Digital Commons. Retrieved from [Link]

-

(No author provided). (n.d.). 13C NMR Spectrum (PHY0143858). PhytoBank. Retrieved from [Link]

-

(No author provided). (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

Sources

- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 2. Enantioselective Catalytic 1,2-Boronate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97 62260-99-5 [sigmaaldrich.com]

- 5. Matteson Reactions | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. Boron NMR [chem.ch.huji.ac.il]

- 14. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichloromethyldiisopropoxyborane: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

Dichloromethyldiisopropoxyborane, with a molecular weight of 212.91 g/mol , is a significant organoboron compound, primarily recognized for its role as a key intermediate in the stereocontrolled synthesis of complex organic molecules. This guide provides an in-depth exploration of its chemical and physical properties, a detailed, field-proven synthesis protocol, and a discussion of its reactivity, particularly within the context of the Matteson homologation reaction. The content herein is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, actionable methodologies.

Introduction: The Strategic Importance of α-Halo Boronic Esters

In the landscape of modern organic synthesis, the precise construction of stereocenters is a paramount challenge. Organoboron chemistry, and specifically the use of boronic esters, has emerged as a powerful platform for achieving this control. This compound, also known as diisopropyl (dichloromethyl)boronate, belongs to the class of α-halo boronic esters. While not typically employed as a primary reagent itself, its synthesis and the chemistry of its analogs are central to the Matteson homologation, a cornerstone reaction for the iterative, stereocontrolled extension of carbon chains. This guide will dissect the synthesis of this specific boronate and elucidate the mechanistic principles of its utility in creating valuable, complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application. This section details the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

The essential properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅BCl₂O₂ | [1][2] |

| Molecular Weight | 212.91 g/mol | [1][2] |

| CAS Number | 62260-99-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.019 g/mL at 25 °C | [4] |

| Flash Point | 40 °C (104 °F) - closed cup | [4] |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | -20°C, under inert atmosphere | [2] |

| Synonyms | (Dichloromethyl)diisopropoxyborane, Diisopropyl (dichloromethyl)boronate, Dichloromethyl-boronic acid diisopropyl ester | [1][2][4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three main signals. A septet for the two methine protons (-OCH) of the isopropoxy groups, a doublet for the twelve methyl protons (-CH₃) of the isopropoxy groups, and a singlet for the dichloromethyl proton (-CHCl₂). The integration of these signals should correspond to a 2:12:1 ratio.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the different carbon environments: one for the dichloromethyl carbon, one for the methine carbons of the isopropoxy groups, and one for the methyl carbons of the isopropoxy groups. The signal for the carbon atom bonded to the two chlorine atoms will be significantly downfield.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): As a trigonal boronic ester, a characteristic chemical shift in the ¹¹B NMR spectrum is expected around δ 30-33 ppm.[6] This technique is invaluable for monitoring reactions involving boronic esters.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations around 2850-3000 cm⁻¹, a strong B-O stretching band, and C-O stretching bands. The C-Cl stretching vibrations will also be present in the fingerprint region.

Synthesis of this compound: A Modern Protocol

The synthesis of this compound has been significantly optimized to avoid the use of cryogenic temperatures (e.g., -100 °C) required in older procedures. The following protocol, adapted from the work of Matteson and Hurst, describes a more practical and scalable in situ generation of the necessary carbenoid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Triisopropyl borate

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether)

Procedure:

-

Reaction Setup: A multi-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with triisopropyl borate and dichloromethane in anhydrous THF.

-

Causality: The use of oven-dried glassware and an inert nitrogen atmosphere is crucial as organolithium reagents like LDA and the intermediate borate complexes are highly sensitive to moisture and oxygen.

-

-

Carbenoid Generation and Trapping: The solution is cooled to -78 °C using a dry ice/acetone bath. The LDA solution is then added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Causality: The low temperature is essential for the stability of the (dichloromethyl)lithium carbenoid formed in situ. Adding LDA slowly to the mixture containing the borate ester ensures that the highly reactive carbenoid is trapped by the borate as it is formed, minimizing decomposition.[1]

-

-

Reaction Progression: After the addition of LDA is complete, the reaction mixture is allowed to slowly warm to 0 °C over a period of 1-2 hours.

-

Causality: This gradual warming ensures the reaction goes to completion.

-

-

Acidification: The resulting mixture, which contains a borate salt, is then treated with a solution of anhydrous HCl.

-

Causality: Anhydrous HCl protonates the borate complex, leading to the formation of the desired neutral diisopropyl (dichloromethyl)boronate and lithium chloride as a precipitate.[1]

-

-

Workup and Purification: The precipitated lithium chloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Synthesis

This compound is a valuable precursor for generating α-chloro boronic esters, which are key intermediates in the Matteson homologation reaction. This reaction allows for the stereospecific one-carbon extension of a boronic ester.[7][8]

The Matteson Homologation: A Mechanistic Overview

The core utility of α-halo boronic esters is realized in the Matteson homologation. Although this compound is the product of the synthesis described above, understanding its role requires examining the subsequent reaction of a generic α-chloro boronic ester.

The process unfolds in two main stages:

-

Homologation: A starting boronic ester (R-B(OR')₂) is reacted with dichloromethyllithium (LiCHCl₂) to generate an α-chloro boronic ester (R-CHCl-B(OR')₂). This step proceeds with high diastereoselectivity when a chiral auxiliary is used on the boron atom.[7][9]

-

Nucleophilic Displacement: The newly formed α-chloro boronic ester is then treated with a nucleophile, typically a Grignard reagent (R''MgX). This initiates a 1,2-metallate rearrangement, where the R'' group from the nucleophile migrates from the boron to the adjacent carbon, displacing the chloride ion with inversion of stereochemistry.[8][10]

Mechanistic Diagram of Nucleophilic Displacement

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 62260-99-5 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. mdpi.com [mdpi.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Dichloromethyldiisopropoxyborane physical properties

An In-Depth Technical Guide to Dichloromethyldiisopropoxyborane for Advanced Chemical Synthesis

I. Overview and Strategic Importance

This compound (CAS No. 62260-99-5) is a versatile and highly reactive organoboron reagent that has carved a significant niche in modern organic synthesis. As a diisopropyl ester of dichloromethylboronic acid, its utility stems from the unique reactivity of the carbon-boron bond, which allows it to serve as a powerful building block in the construction of complex molecular architectures.[1] For researchers and professionals in drug development and materials science, this compound offers a reliable method for creating carbon-carbon and carbon-heteroatom bonds, often with high selectivity and yield.[2]

Its applications are particularly prominent in sophisticated transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental to the synthesis of many pharmaceuticals and agrochemicals.[1] Furthermore, its role in the solid-phase synthesis of aminoboronic acids, known potent inhibitors of the hepatitis C virus (HCV) NS3 proteinase, underscores its direct relevance to medicinal chemistry and drug discovery pipelines.[2] This guide provides an in-depth analysis of its physical properties, a validated synthesis protocol, expected analytical signatures, and critical handling information to empower its effective and safe use in the laboratory.

II. Physicochemical Characteristics

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a liquid at room temperature, a characteristic that facilitates its measurement and addition to reaction mixtures.[2] However, its flammability and sensitivity to air and moisture necessitate careful handling under inert conditions.[3]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 62260-99-5 | [4] |

| Molecular Formula | C₇H₁₅BCl₂O₂ | [4] |

| Molecular Weight | 212.91 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Form | Liquid | [2][3] |

| Density | 1.019 g/mL at 25 °C | [2][5] |

| Boiling Point | 142.9 °C at 760 mmHg | [5] |

| Flash Point | 40 °C (104 °F) - closed cup | [2][3][5] |

| Purity | ≥97% | [2][4] |

| Synonyms | Dichloromethyl-boronic acid diisopropyl ester, Diisopropyl (dichloromethyl)boronate | [1][4][5] |

III. Synthesis and Characterization

A. Representative Synthesis Protocol

The synthesis of this compound can be practically achieved through the in situ generation and trapping of (dichloromethyl)lithium.[4] This method avoids the challenges associated with isolating the highly unstable lithium carbenoid, making it suitable for laboratory-scale preparations. The causality behind this protocol is rooted in the controlled generation of a nucleophilic dichloromethyl species that is immediately captured by the electrophilic boron atom of the triisopropyl borate.

Core Reaction: CH₂Cl₂ + LiN(iPr)₂ (LDA) + B(O-iPr)₃ → (iPrO)₂B-CHCl₂

Step-by-Step Methodology: [4]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, prepare a solution of triisopropyl borate and dichloromethane in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to ensure the stability of the (dichloromethyl)lithium intermediate once formed.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled reaction mixture via the dropping funnel. The LDA acts as a strong, non-nucleophilic base to deprotonate the dichloromethane. The rate of addition should be controlled to maintain the temperature below -70 °C.

-

Reaction: Allow the mixture to stir at -78 °C for approximately 1-2 hours. During this time, the generated (dichloromethyl)lithium reacts with the triisopropyl borate to form a tetracoordinate borate complex.

-

Acidification/Workup: While maintaining the low temperature, introduce anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent. This step is crucial for converting the intermediate borate salt into the final product, diisopropyl (dichloromethyl)boronate, and neutralizing any remaining LDA.[4]

-

Isolation and Purification: After quenching, allow the mixture to warm to room temperature. The product can be isolated by standard workup procedures, including filtration to remove lithium salts, followed by removal of the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

B. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

C. Spectroscopic Signature Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key NMR signatures based on established principles of spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

-

Isopropyl Methine (CH): A septet (a signal split into seven lines) is expected due to coupling with the six neighboring methyl protons. This signal would likely appear in the range of δ 4.5-5.0 ppm.

-

Isopropyl Methyl (CH₃): A doublet (a signal split into two lines) is expected due to coupling with the single methine proton. This signal, representing 12 protons, would be the most intense and appear upfield, likely in the range of δ 1.2-1.4 ppm.

-

Dichloromethyl (CHCl₂): A singlet is expected for the single proton on the carbon attached to the boron and two chlorine atoms. Due to the electron-withdrawing nature of the adjacent chlorine atoms and the boron ester, this signal would be shifted downfield.

-

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display four unique signals, as the two isopropyl groups are chemically equivalent.[6]

-

Isopropyl Methyl Carbons (-CH(C H₃)₂): This signal would appear furthest upfield, typically in the δ 20-25 ppm range.[7]

-

Dichloromethyl Carbon (-C HCl₂): Attached to two highly electronegative chlorine atoms, this carbon would be significantly deshielded and appear downfield. Its chemical shift would likely be in the δ 60-80 ppm range.

-

Isopropyl Methine Carbons (-O-C H(CH₃)₂): The carbon attached to the oxygen of the ester group would appear in the δ 65-75 ppm range.[8]

-

Boron-bound Carbon (B-C HCl₂): The signal for the carbon directly bonded to boron is often broad and can be difficult to observe due to quadrupolar relaxation of the boron nucleus.

-

-

¹¹B NMR Spectroscopy: ¹¹B NMR is a highly effective technique for characterizing organoboron compounds.[9] this compound contains a trigonal planar, sp²-hybridized boron atom. Boronic esters of this type typically exhibit a single, broad resonance in the ¹¹B NMR spectrum with a chemical shift in the range of δ 25 to 35 ppm (relative to BF₃·OEt₂).[9][10] This downfield shift is characteristic of tricoordinate boron species.[11]

IV. Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its function as a synthetic intermediate. It provides a gateway to a variety of other functionalized boronic esters and their derivatives, which are cornerstones of modern synthetic chemistry.

-

Precursor to Functionalized Boronates: The dichloromethyl group can be transformed into other functionalities, making the compound a versatile starting point for more complex building blocks.

-

Cross-Coupling Reactions: As a boronic ester, it is a suitable partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming C-C bonds, which is essential in the synthesis of biaryl compounds found in many drugs and electronic materials.

-

HCV Inhibitor Synthesis: The compound is explicitly cited as a reactant for the solid-phase synthesis of aminoboronic acids.[2] These structures are potent inhibitors of viral proteases, such as the HCV NS3 proteinase, demonstrating a direct application in the development of antiviral therapeutics.[2]

Caption: Key synthetic applications of this compound.

V. Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Adherence to these guidelines is essential for protecting researchers and ensuring experimental integrity.

-

Hazard Identification:

-

Flammability: It is a flammable liquid (H226) with a flash point of 40 °C.[2][5] Keep away from all sources of ignition, including heat, sparks, and open flames.[3]

-

Health Hazards: The compound is an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

The compound is sensitive to air and moisture.[3] It should be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is often -20 °C for long-term stability.[4]

-

Containers must be carefully resealed after use and kept upright to prevent leakage.[3]

-

-

Spill and Exposure Procedures:

-

In case of skin contact, wash immediately with soap and plenty of water.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled, move the person to fresh air and seek medical attention if symptoms persist.

-

VI. References

-

Matteson, D. S., & Hurst, G. D. (1986). A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Organometallics, 5(7), 1465–1467. Available from: [Link]

-

San Diego State University Department of Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Al-Zoubi, R. M. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Chemistry, 4(4), 1419-1426. Available from: [Link]

-

ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with model β-amino diol 3. Retrieved from [Link]

-

ACS Publications. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

McCann, J. L., & Melander, C. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2636–2640. Available from: [Link]

-

Kovach, C. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry B, 126(48), 10186–10193. Available from: [Link]

-

ACS Publications. (n.d.). Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

ACS Publications. (n.d.). A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Dichloromethyldiisopropoxyborane in Organic Solvents

Abstract

Dichloromethyldiisopropoxyborane is a pivotal reagent in modern organic synthesis, valued for its role in constructing complex molecular architectures. A comprehensive understanding of its solubility in various organic solvents is fundamental to its effective application, influencing reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. In the absence of extensive quantitative solubility data in public literature, this document establishes a framework for predicting solubility based on the principles of intermolecular forces and solvent properties. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic esters and seek to optimize their synthetic methodologies.

Introduction to this compound

This compound, also known by its synonym diisopropyl (dichloromethyl)boronate, is an organoboron compound with the chemical formula C₇H₁₅BCl₂O₂ and a molecular weight of 212.91 g/mol .[1] It exists as a liquid at room temperature.[1] This boronic ester is a versatile intermediate in organic synthesis, participating in a variety of chemical transformations.

The structure of this compound, featuring a central boron atom bonded to a dichloromethyl group and two isopropoxy groups, dictates its chemical behavior and physical properties, including its solubility. The electronegative chlorine atoms and the oxygen atoms of the isopropoxy groups create a unique electronic environment around the boron center, influencing its Lewis acidity and reactivity.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The process is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes. For a substance to dissolve, the ΔG of the process must be negative.

Key Factors Influencing Solubility:

-

Intermolecular Forces: The primary determinant of solubility is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. For this compound, its polarity, arising from the C-Cl and B-O bonds, will be a key factor.

-

Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. This compound, with its polar bonds, is expected to be more soluble in polar aprotic and weakly polar solvents.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature. For liquids in liquids, the effect can be more complex.

-

Hydrogen Bonding: While this compound does not possess hydrogen bond donors, the oxygen atoms of the isopropoxy groups can act as hydrogen bond acceptors. This can enhance solubility in protic solvents.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; similar polarities. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organometallic reagents. |

| Hydrocarbons | Hexane, Toluene | Moderate to Low | Lower polarity of these solvents may limit solubility. |

| Polar Aprotic | Acetone, Ethyl acetate | High | Good balance of polarity to solvate the molecule. |

| Alcohols | Methanol, Ethanol | Moderate | Potential for hydrogen bonding, but reactivity is a concern. |

Note: Boronic esters can be susceptible to hydrolysis and transesterification, especially in the presence of water or alcohols. Therefore, the use of anhydrous solvents is crucial for maintaining the integrity of the compound.

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Analytical instrument for boron quantification (e.g., ICP-MS, ICP-OES)

Safety Precautions

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Review the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solute ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to sediment the undissolved solute.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette.

-

-

Quantification of Boron Content:

-

Dilute the collected supernatant to a suitable concentration with an appropriate solvent for analysis.

-

Determine the boron concentration in the diluted sample using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These techniques offer high sensitivity and accuracy for elemental analysis.

-

-

Calculation of Solubility:

-

From the determined boron concentration, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its molecular structure and intermolecular forces allows for reliable predictions of its behavior in various organic solvents. This guide provides a foundational understanding of these principles and, critically, a detailed and robust experimental protocol for the precise determination of its solubility. By following the outlined procedures, researchers can generate the necessary data to optimize reaction conditions, improve process efficiency, and advance their synthetic endeavors. The application of rigorous experimental methodology is paramount to ensuring the scientific integrity of such fundamental physical data.

References

-

Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

-

Kano, K., & Anslyn, E. V. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(5), 3467–3475. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 217-224. Retrieved from [Link]

-

Taylor, M. S., & Zhu, J. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Beilstein Journal of Organic Chemistry, 12, 2465–2473. Retrieved from [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (Dichloromethyl)diisopropoxyborane

Abstract

(Dichloromethyl)diisopropoxyborane, also known as diisopropyl (dichloromethyl)boronate, is a pivotal reagent in modern synthetic organic chemistry. Its primary utility lies in the Matteson homologation reaction, a powerful method for the stereoselective one-carbon extension of boronic esters. This guide provides a comprehensive overview of the synthesis, characterization, and handling of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed, field-tested experimental protocol, and summarize its key characterization data. The aim is to equip the reader with the necessary expertise to confidently synthesize and utilize this valuable synthetic building block.

Introduction: The Significance of a Dichloromethylboronate

Boronic acids and their ester derivatives are foundational pillars in contemporary organic synthesis, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond this, the rich chemistry of organoboranes offers a vast toolkit for the construction of complex molecular architectures. (Dichloromethyl)diisopropoxyborane (C₇H₁₅BCl₂O₂) is a specialized boronic ester that serves as a cornerstone reagent for the Matteson homologation.[1][2] This reaction allows for the iterative and highly controlled construction of carbon chains with exceptional stereoselectivity.[3]

The core utility of (Dichloromethyl)diisopropoxyborane stems from its ability to act as a synthetic equivalent of a dichloromethyl anion, which can be challenging to generate and control. By reacting with a boronic ester, it forms an α-chloroboronic ester intermediate. This intermediate can then be subjected to nucleophilic attack, which proceeds with inversion of configuration at the carbon center, allowing for the predictable installation of a new stereocenter.[4] This process is instrumental in the synthesis of chiral alcohols, amino acids, and complex natural products.[1][4] Understanding the synthesis and properties of the title compound is therefore essential for any chemist aiming to leverage this powerful synthetic methodology.

Synthesis of (Dichloromethyl)diisopropoxyborane

Principle and Mechanistic Rationale

The synthesis of (Dichloromethyl)diisopropoxyborane is conceptually straightforward, yet requires careful execution due to the reactive nature of the intermediates. The overall transformation involves the reaction of a dichloromethyllithium species with triisopropyl borate.

The key steps are:

-

Generation of the Dichloromethyllithium Carbanion: This is achieved through the deprotonation of dichloromethane (CH₂Cl₂) with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation. The use of LDA is critical; weaker bases are insufficiently reactive to deprotonate the weakly acidic C-H bonds of dichloromethane, while more nucleophilic organolithium reagents (like n-butyllithium) could potentially engage in undesired side reactions. The reaction must be conducted at very low temperatures (typically -78 °C to -100 °C) to ensure the stability of the highly reactive dichloromethyllithium intermediate.[3]

-

Electrophilic Trapping: The in situ generated dichloromethyllithium is then treated with an electrophilic boron source, triisopropyl borate [B(O-i-Pr)₃]. The carbanion attacks the electrophilic boron atom, displacing one of the isopropoxide groups to form the desired (Dichloromethyl)diisopropoxyborane.

The choice of the diisopropoxyborane moiety is deliberate. The bulky isopropyl groups offer a degree of steric protection to the boron center, enhancing the stability of the product compared to smaller alkoxy groups (e.g., methoxy or ethoxy).

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Reagents & Equipment:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Dichloromethane (anhydrous)

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and argon inlet

-

Syringes and needles

-

Low-temperature cooling bath (e.g., acetone/dry ice)

Step-by-Step Procedure:

-

LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Carbanion Formation: To the cold LDA solution, add dichloromethane (1.0 equivalent) dropwise. A color change is often observed. It is crucial to maintain the temperature at or below -78 °C, with some protocols recommending temperatures as low as -100 °C for optimal stability and yield.[3] Stir the mixture for 1-2 hours at this low temperature.

-

Borane Addition: Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight. The reaction is then carefully quenched by pouring it into a stirred mixture of dilute hydrochloric acid and ice.

-

Workup and Purification: The aqueous layer is separated and extracted with an organic solvent (e.g., dichloromethane or diethyl ether).[5] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (Dichloromethyl)diisopropoxyborane as a colorless to pale yellow liquid.[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (Dichloromethyl)diisopropoxyborane.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized (Dichloromethyl)diisopropoxyborane.

Physical Properties and Handling

(Dichloromethyl)diisopropoxyborane is a colorless to pale yellow liquid with a reported density of approximately 1.019 g/mL at 25 °C.[6] It is sensitive to moisture and should be handled under an inert atmosphere and stored in a tightly sealed container. Due to its reactivity, particularly with water, proper personal protective equipment should be worn at all times.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the dichloromethyl proton (-CHCl₂). Its chemical shift would be downfield due to the electron-withdrawing effect of the two chlorine atoms and the boron atom.

-

A septet for the two methine protons of the isopropoxy groups [-OCH(CH₃)₂].

-

A doublet for the twelve methyl protons of the isopropoxy groups [-OCH(CH₃)₂].

-

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to:

-

The dichloromethyl carbon (-CHCl₂).

-

The methine carbons of the isopropoxy groups [-OCH(CH₃)₂].

-

The methyl carbons of the isopropoxy groups [-OCH(CH₃)₂].

-

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds. (Dichloromethyl)diisopropoxyborane, being a tricoordinate boronic ester, is expected to show a broad singlet in a characteristic region for this class of compounds.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₅BCl₂O₂ | [6] |

| Molecular Weight | 212.91 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 1.019 g/mL at 25 °C | [6] |

| Boiling Point | 142.9 °C at 760 mmHg | [6] |

| Assay | ≥97% |

Applications in Organic Synthesis: The Matteson Homologation

The primary and most significant application of (Dichloromethyl)diisopropoxyborane is as a key reagent in the Matteson homologation of boronic esters.[2][3] This reaction provides a highly efficient and stereoselective method for inserting a single carbon atom between the boron and the organic group of a starting boronic ester.

The general process is as follows:

-

A starting boronic ester (R-B(OR')₂) reacts with (Dichloromethyl)diisopropoxyborane in the presence of a strong base (like LDA) to form an ate complex.

-

This complex rearranges to form an α-chloroboronic ester (R-CHCl-B(OR')₂). This step is highly diastereoselective when a chiral diol is used to form the starting boronic ester.[2]

-

The newly formed α-chloroboronic ester is then reacted with a nucleophile (e.g., a Grignard reagent, R''-MgX).

-

The nucleophile attacks the boron atom, forming another ate complex, which then undergoes a 1,2-migration of the R'' group from boron to the adjacent carbon, displacing the chloride ion with inversion of stereochemistry.[4]

This sequence effectively transforms R-B(OR')₂ into R-CH(R'')-B(OR')₂, creating a new carbon-carbon bond and a new stereocenter with high fidelity. This iterative capability is a cornerstone of modern asymmetric synthesis.[1]

Application Workflow Diagram

Caption: The Matteson Homologation using a generic boronic ester.

Safety and Handling

Working with the reagents for this synthesis requires strict adherence to safety protocols.

-

n-Butyllithium: Is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere.

-

Dichloromethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Triisopropyl borate: Is flammable.

-

(Dichloromethyl)diisopropoxyborane: The product itself is flammable and will react with moisture. It is an irritant to the skin, eyes, and respiratory system.[8]

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Use of appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is mandatory.

Conclusion

(Dichloromethyl)diisopropoxyborane is a reagent of significant value, enabling powerful transformations in asymmetric synthesis through the Matteson homologation. While its synthesis involves handling reactive and hazardous materials, the procedure is reliable and accessible when performed with the appropriate care and technique. A thorough understanding of its synthesis, characterization, and reactivity empowers chemists to construct complex, stereodefined molecules that are crucial in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this chemistry in a research setting.

References

- Alfa Chemistry. (n.d.). CAS 62260-99-5 Dichlormethyl-diisopropoxyboran.

- ResearchGate. (n.d.). Synthesis of α‐chloroboronic esters 4 b and 4 c.

- Sigma-Aldrich. (n.d.). Dichloromethyldiisopropoxyborane, 97%.

- Schober, L. J., & Hoffmann, R. W. (2020). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 18(11), 543.

- Marinetti, A., & Savignac, P. (1993). Diethyl (Dichloromethyl)

- Schmalz, H.-G., & Deindl, S. (2023). Matteson Homologation of Arylboronic Esters.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Gross, H., & Rieche, A. (1961). Dichloromethyl Methyl Ether. Organic Syntheses, 41, 32.

- Matteson, D. S., & Majumdar, D. (1981). α-CHLORO BORONIC ESTERS FROM HOMOLOGATION OF BORONIC ESTERS.

- National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds.

- National Center for Biotechnology Information. (n.d.). Methane, dichloromethoxy-.

- Wiley-VCH. (n.d.). DIISOPROPYL-3-(DICYANOMETHYL)

- Wiley-VCH. (n.d.). Dichlorophenylborane. SpectraBase.

- Sigma-Aldrich. (n.d.). This compound safety information.

- A1Suppliers. (n.d.). This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 二氯甲基二异丙氧基硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Diisopropyl (Dichloromethyl)boronate: Synthesis, Reactivity, and Applications

Abstract

Diisopropyl (dichloromethyl)boronate is a pivotal reagent in modern organic synthesis, primarily recognized for its role as a stable and effective precursor to the (dichloromethyl)lithium carbenoid. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and synthesis. It delves into the mechanistic underpinnings of its key transformations, most notably the Matteson homologation, which allows for the stereocontrolled iterative extension of carbon chains. Detailed experimental protocols, safety considerations, and a discussion of its expanding applications in the synthesis of complex molecules and pharmaceutical agents are presented for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of (Dichloromethyl)boronates

Organoboron compounds have become indispensable tools in synthetic chemistry, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations.[1][2] Among these, boronic esters bearing a dihalomethyl group are particularly valuable as versatile building blocks. Diisopropyl (dichloromethyl)boronate stands out due to the advantageous properties conferred by the diisopropyl ester group, which offers a good balance of steric bulk and reactivity, enhancing the stability of the reagent while facilitating key synthetic transformations.

Its primary utility lies in its function as a synthetic equivalent of a (dichloromethyl) anion, which is notoriously unstable. By reacting the boronate with a strong, non-nucleophilic base, a transient (dichloromethyl)lithium species can be generated in situ and trapped by the boron center, initiating a cascade of highly controlled and predictable reactions.[3][4] This approach is the cornerstone of the Matteson homologation reaction, a powerful method for the asymmetric synthesis of α-chloro boronic esters, which are themselves versatile intermediates for creating complex chiral molecules.[5][6] This guide will explore the fundamental chemistry and practical application of this essential reagent.

Structural Analysis and Physicochemical Properties

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use and characterization.

Chemical Structure

The structure of Diisopropyl (dichloromethyl)boronate features a central boron atom bonded to two isopropoxy groups and a dichloromethyl group. The steric hindrance provided by the bulky isopropyl groups is crucial for moderating the Lewis acidity of the boron center and preventing unwanted side reactions.

Caption: General workflow for the synthesis of Diisopropyl (dichloromethyl)boronate.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Matteson, D. S. & Majumdar, D. (1983) and should be performed by trained personnel with appropriate safety precautions. [3]

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous tetrahydrofuran (THF), followed by triisopropyl borate and dichloromethane.

-

Cooling: Cool the stirred mixture to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes to the reaction mixture via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir and slowly warm to 0 °C over several hours. The formation of the intermediate lithium borate complex occurs during this time.

-

Acidification: Cool the mixture back to -78 °C and slowly introduce a solution of anhydrous hydrogen chloride in diethyl ether to neutralize the mixture and cleave the borate complex.

-

Workup and Isolation: Allow the mixture to warm to room temperature. The precipitated lithium chloride is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield the Diisopropyl (dichloromethyl)boronate as a clear liquid. [7]

Key Reactions and Mechanistic Insights: The Matteson Homologation

The premier application of Diisopropyl (dichloromethyl)boronate is in the Matteson homologation, a process that extends a carbon chain by one carbon atom with exceptional stereocontrol. [4][5]

Mechanism of Action

The reaction sequence is a testament to the predictable reactivity of organoboron compounds.

-

Deprotonation: The (dichloromethyl)boronate is treated with a strong base (e.g., LDA or sec-BuLi) at low temperature (-78 °C) to generate the α-lithio carbenoid, which is stabilized as a boron 'ate' complex.

-

Rearrangement: Upon warming, one of the chlorine atoms acts as a leaving group, inducing a 1,2-migration of the alkyl or aryl group (R) from the boron to the adjacent carbon. This rearrangement occurs with inversion of configuration at the carbon center, which is the basis for the reaction's stereospecificity.

-

Intermediate Formation: This step yields an α-chloro boronic ester, a versatile synthetic intermediate.

-

Nucleophilic Displacement: The newly formed α-chloro boronic ester can then be treated with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides). [6]The nucleophile attacks the boron atom, forming a new 'ate' complex. This is followed by a second 1,2-migration of the nucleophilic group (Nu), which displaces the remaining chloride with inversion of configuration. [5]

Caption: Simplified workflow of the Matteson Homologation reaction.

Causality and Experimental Choices

-

Choice of Boronic Ester: While Diisopropyl (dichloromethyl)boronate is excellent for generating the carbenoid, the Matteson homologation itself is often performed on boronic esters protected with chiral diols (e.g., pinanediol, DICHED). [8]This chiral auxiliary directs the 1,2-migration, leading to exceptionally high levels of diastereoselectivity in the α-chloro boronic ester intermediate. [9]- Temperature Control: The initial deprotonation and subsequent rearrangement are highly temperature-sensitive. Maintaining low temperatures (-100 °C to -78 °C) is critical to prevent the decomposition of the thermally unstable carbenoid and to ensure high stereoselectivity. [4][8]- Role of Lewis Acids: In some variations, a Lewis acid like zinc chloride is added. This can enhance the stereoselectivity of the rearrangement step by coordinating with the leaving group and facilitating a more ordered transition state. [5]

Applications in Complex Molecule Synthesis

The iterative nature of the Matteson homologation makes it a powerful strategy for the assembly of complex carbon skeletons with multiple stereocenters, which is a common challenge in pharmaceutical and natural product synthesis. [4][10]

-

Pharmaceutical Intermediates: The ability to precisely install functional groups and control stereochemistry makes this methodology ideal for constructing chiral building blocks for drug candidates. [2]Peptide boronic acids, such as the proteasome inhibitor Bortezomib, showcase the importance of boron-containing pharmacophores in medicine. [10]- Natural Product Synthesis: The homologation has been successfully applied to the synthesis of various natural products, including insect pheromones and polyketides, where precise control over long, functionalized alkyl chains is required. [6]- Versatile Precursors: The resulting homologated boronic esters are not end-points. They are stable, versatile intermediates that can participate in a wide range of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Safety and Handling

As with all chemical reagents, proper handling of Diisopropyl (dichloromethyl)boronate and the reagents used in its synthesis and reactions is paramount.

-

Hazards: The related brominated analogue is listed as a flammable liquid and vapor that causes skin and serious eye irritation. Similar precautions should be taken for the chlorinated version. The reagents used in its synthesis, such as LDA and sec-BuLi, are highly pyrophoric and corrosive. Dichloromethane is a suspected carcinogen. [11]- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, flame-resistant lab coat, and chemically resistant gloves. [12][13]- Handling Procedures: All manipulations should be conducted in a well-ventilated chemical fume hood. [12]The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to ensure its stability and purity. - Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [13]Ensure fire extinguishers suitable for chemical fires (e.g., dry powder, CO₂) are accessible.

Conclusion and Future Outlook

Diisopropyl (dichloromethyl)boronate is more than just a chemical curiosity; it is a powerful enabler of stereocontrolled synthesis. Its role as a stable precursor for the Matteson homologation provides a reliable and highly selective method for carbon chain extension. The continued development of boronic acid chemistry, including new chiral auxiliaries and catalytic methods, promises to further expand the utility of this and related reagents. [1][14]For researchers in drug discovery and process development, mastering the application of (dihalomethyl)boronates is a valuable asset for the efficient and elegant construction of the complex molecular architectures that define the next generation of therapeutics and advanced materials.

References

-

Chemsrc. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5. [Link]

-

Pouliot, M., & Hall, D. G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7016-7049. [Link]

-